[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819508
InChI: InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)10-6-8(15)7-11(16)13(10)17/h3-5,7,10H,6H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol

[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

CAS No.:

Cat. No.: VC18819508

Molecular Formula: C14H13Cl4N

Molecular Weight: 337.1 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine -

Specification

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-3-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
Standard InChI InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)10-6-8(15)7-11(16)13(10)17/h3-5,7,10H,6H2,1-2H3
Standard InChI Key OIEOSZWDGRJXTL-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=C1Cl)C2CC(=CC(=C2Cl)Cl)Cl

Introduction

The compound “[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine” is a chlorinated aromatic amine with the molecular formula C14H13Cl4NC_{14}H_{13}Cl_4N and a molar mass of approximately 337.07 g/mol . This compound features a complex structure characterized by multiple chlorine atoms attached to an aromatic ring system and a dimethylamine functional group. Its unique configuration suggests potential applications in chemical synthesis, materials science, and pharmaceutical research.

Structural Characteristics

The compound's structure consists of:

  • A phenyl ring substituted with a dimethylamine group.

  • A trichlorocyclohexadienyl moiety attached to the phenyl ring.

  • A chlorine atom directly bonded to the phenyl ring.

This arrangement enhances the compound's electrophilicity, making it a candidate for reactions involving nucleophilic substitution or electrophilic aromatic substitution.

Synthesis

The synthesis of “[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine” typically involves controlled chlorination reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction conditions (e.g., temperature, solvent selection) are carefully optimized to ensure selective substitution at desired positions on the aromatic ring.

Key steps in synthesis:

  • Starting with a precursor aromatic amine.

  • Sequential chlorination under controlled conditions.

  • Introduction of the dimethylamine group via alkylation or reductive amination.

The use of Lewis acid catalysts can further enhance reaction efficiency and yield.

Applications

Due to its structural complexity and functional groups, this compound has potential applications in:

  • Pharmaceutical Research: Chlorinated aromatic amines are often explored for their bioactivity.

  • Material Science: The compound's stability and reactivity make it suitable for developing advanced materials.

  • Chemical Synthesis: It can serve as an intermediate in synthesizing more complex molecules.

Reactivity and Mechanism

The reactivity of “[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine” is influenced by:

  • The electron-withdrawing effects of chlorine atoms.

  • The electron-donating nature of the dimethylamine group.

These opposing effects create unique reactivity patterns that can be exploited in synthetic chemistry.

Research Findings

Although specific experimental data for this compound is limited in publicly available literature, similar chlorinated aromatic amines have been studied extensively for their:

  • Antimicrobial properties.

  • Potential as precursors for dyes and pigments.

  • Role in catalysis as ligands or intermediates.

Further research into this compound could reveal novel applications in these areas.

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